Ropivacaine-d7 N-Oxide
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Overview
Description
Ropivacaine-d7 N-Oxide is a deuterated derivative of Ropivacaine, a long-acting amide-type local anesthetic. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Ropivacaine, providing insights into its behavior in biological systems. This compound is particularly valuable in clinical and pharmacological research due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine-d7 N-Oxide typically involves the deuteration of Ropivacaine followed by oxidation. The process begins with the introduction of deuterium atoms into the Ropivacaine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. Once the deuterated Ropivacaine is obtained, it undergoes oxidation to form the N-oxide derivative. Common oxidizing agents used in this process include hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.
Chemical Reactions Analysis
Types of Reactions: Ropivacaine-d7 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Deuterated Ropivacaine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ropivacaine-d7 N-Oxide is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ropivacaine, providing insights into its metabolic fate.
Drug Interaction Studies: Used to investigate potential interactions with other drugs and their impact on the pharmacokinetics of Ropivacaine.
Clinical Research: Assists in understanding the long-term effects and safety profile of Ropivacaine in various clinical settings.
Mechanism of Action
Ropivacaine-d7 N-Oxide, like Ropivacaine, exerts its effects by blocking the generation and conduction of nerve impulses. This is achieved through the reversible inhibition of sodium ion influx in nerve fibers, which increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . The deuterium labeling does not alter the fundamental mechanism of action but aids in detailed pharmacokinetic and metabolic studies.
Comparison with Similar Compounds
Ropivacaine: The non-deuterated parent compound, widely used as a local anesthetic.
Bupivacaine: Another long-acting amide-type local anesthetic with similar applications but higher toxicity.
Lidocaine: A shorter-acting amide-type local anesthetic with a faster onset of action.
Uniqueness of Ropivacaine-d7 N-Oxide: this compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in clinical and pharmacological research, offering insights that are not possible with non-deuterated compounds.
Properties
CAS No. |
1795786-47-8 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
297.45 |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |
InChI Key |
RVWGBWHPDXEKHY-IXVJORGUSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonyms |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; |
Origin of Product |
United States |
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